molecular formula C16H23BO3Si B8206459 (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

Cat. No.: B8206459
M. Wt: 302.2 g/mol
InChI Key: SDVXZXNXSNQXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is a naphthalene-derived boronic acid featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position and a boronic acid moiety at the 1-position. This compound is synthesized via Suzuki-Miyaura coupling or directed lithiation followed by boronation, as exemplified in the synthesis of related TBS-protected boronic acids . The TBS group enhances steric bulk and hydrolytic stability, making this compound valuable in cross-coupling reactions and multi-step organic syntheses where hydroxyl protection is critical .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVXZXNXSNQXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or triethylamine. The protected naphthalene derivative is then subjected to borylation reactions, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic esters, borates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C16H23BO3SiC_{16}H_{23}BO_{3}Si and a molecular weight of 292.3 g/mol. Its structure features a tert-butyldimethylsilyl group attached to a naphthalene ring, which enhances its stability and reactivity in synthetic applications. The presence of the boronic acid functional group allows it to participate in several key reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial for constructing complex molecular architectures in organic synthesis.
  • Hydrolysis : Under acidic or basic conditions, (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid can undergo hydrolysis, yielding the corresponding phenolic compound and boric acid. This property is significant for applications requiring controlled release or activation of the phenolic moiety.

Therapeutic Applications

While specific biological activity data for this compound is limited, boronic acids are generally recognized for their potential therapeutic applications. They can act as enzyme inhibitors, particularly against serine proteases and certain kinases. The tert-butyldimethylsilyl group may enhance lipophilicity and stability, potentially improving bioavailability.

Potential Uses in Drug Development

  • Enzyme Inhibition : The ability of boronic acids to form reversible covalent bonds with diols makes them suitable candidates for designing selective enzyme inhibitors. This characteristic can be exploited in developing drugs targeting specific glycoproteins and enzymes.
  • Cancer Therapy : Some boronic acids have shown promise in cancer treatment by inhibiting proteasomes or other pathways involved in tumor growth. Research into this compound could reveal similar properties.

Structural Advantages

The unique combination of structural features in this compound enhances its stability and reactivity compared to simpler boronic acids. The naphthalene core provides a robust scaffold for further functionalization, making it particularly valuable for advanced organic synthesis.

Mechanism of Action

The mechanism by which (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The TBDMS group provides steric protection, enhancing the stability and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • (4-Methoxynaphthalen-1-yl)boronic Acid (CAS 219834-95-4) : The methoxy group is electron-donating, increasing electron density at the boronic acid site, which may enhance reactivity in Suzuki couplings. However, the methoxy group offers less steric protection compared to TBS, leading to lower hydrolytic stability .
  • 4-Cyano-1-naphthyl Boronic Acid: The cyano group is electron-withdrawing, reducing electron density at the boron center. This can slow coupling reactions but improve selectivity in certain cases. Its reactivity profile contrasts sharply with the TBS-protected analog .
(b) Steric Effects
  • (4-Phenylnaphthalen-1-yl)boronic Acid (CAS 372521-91-0) : The phenyl substituent introduces steric hindrance but lacks the hydrolytic protection of TBS. This compound is less stable under acidic or aqueous conditions compared to the TBS analog .

Crystallographic and Physical Properties

Unsubstituted (naphthalen-1-yl)boronic acid exhibits polymorphism, with two distinct crystal forms (orthorhombic Pna2₁ and monoclinic P2₁/c) characterized by hydrogen-bonding networks . The TBS group in (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid disrupts these networks, increasing lipophilicity and reducing crystallinity. This contrasts with (4-Methoxynaphthalen-1-yl)boronic acid, which retains some hydrogen-bonding capacity via the methoxy oxygen .

Biological Activity

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a tert-butyldimethylsilyl group attached to a naphthalene ring. Its molecular formula is C16H23BO3Si, and it has a molecular weight of 292.3 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols, making it a valuable tool in various chemical reactions.

The primary chemical reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is essential for constructing complex molecular architectures in organic synthesis. Additionally, the compound can undergo hydrolysis, leading to the formation of a phenolic compound and boric acid under acidic or basic conditions, which is significant for applications requiring controlled release or activation of the phenolic moiety.

Biological Activity

While specific biological activity data for this compound is limited, boronic acids are generally recognized for their potential therapeutic applications. They can act as enzyme inhibitors, particularly against serine proteases and certain kinases . The presence of the tert-butyldimethylsilyl group may enhance the compound's lipophilicity and stability, potentially improving its bioavailability.

Boronic acids typically interact with biological targets through reversible covalent bonding with hydroxyl groups. This characteristic allows them to function as selective inhibitors for various enzymes and glycoproteins, making them valuable in therapeutic contexts. The interaction studies involving this compound focus on its binding properties with various biological targets, indicating its potential utility in drug design.

Case Studies and Research Findings

Research has highlighted several aspects of boronic acids that can be extrapolated to this compound:

  • Enzyme Inhibition : Studies have shown that boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism has been utilized in developing selective inhibitors for therapeutic applications.
  • Kinase Inhibition : Boronic acids have also been explored as inhibitors of kinases involved in cancer signaling pathways. The structural modifications, such as the tert-butyldimethylsilyl group, may enhance selectivity and potency against these targets.
  • Antiviral Activity : Some studies have indicated that structurally similar boronic acids exhibit antiviral properties by interfering with viral replication processes. While direct evidence for this specific compound is lacking, it opens avenues for further exploration.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to other boronic acid derivatives:

Compound NameMolecular FormulaBiological ActivityKey Features
This compoundC16H23BO3SiPotential enzyme inhibitorEnhanced stability due to tert-butyldimethylsilyl group
(4-(hydroxymethyl)phenyl)boronic acidC8H11BO3Inhibitor of serine proteasesSimple structure, lower lipophilicity
3-(4-(trifluoromethyl)phenyl)boronic acidC13H10BClF3Kinase inhibitorHigh potency due to electron-withdrawing group

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-((tert-butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid, and how does the TBDMS group influence the reaction conditions?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos to couple a brominated or iodinated naphthalene derivative with a boronic acid precursor. The tert-butyldimethylsilyl (TBDMS) group is introduced via silylation of the hydroxylated naphthalene intermediate using TBDMS-Cl under inert conditions. The bulky TBDMS group enhances steric protection of the hydroxyl moiety, improving stability during subsequent reactions. Careful control of temperature (e.g., −78 °C for silylation) and anhydrous conditions is critical to prevent desilylation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the spatial arrangement of the TBDMS group and boronic acid moiety, particularly to distinguish between possible polymorphs (e.g., hydrogen-bonding variations in the boronic acid dimer) .
  • ¹H/¹³C NMR identifies chemical shifts for the naphthalene ring (δ ~7.0–8.5 ppm), TBDMS protons (δ ~0.1–0.3 ppm), and boronic acid protons (δ ~6–9 ppm, broad).
  • Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern for boron (¹⁰B/¹¹B).

Q. How does the TBDMS group affect the compound’s solubility and reactivity in cross-coupling reactions?

  • Methodological Answer : The TBDMS group increases hydrophobicity, requiring polar aprotic solvents (e.g., THF, DMF) for dissolution. It stabilizes the boronic acid against protodeboronation under basic conditions but may sterically hinder coupling reactions. Optimization of base (e.g., K₂CO₃ vs. CsF) and temperature (e.g., 80–100 °C) is necessary to balance reactivity and stability .

Advanced Research Questions

Q. How can polymorphism in the crystalline form of this compound impact its reactivity in solid-state reactions?

  • Methodological Answer : Polymorphs arise from variations in hydrogen-bonding networks (e.g., boronic acid dimer vs. trimer configurations). For example, Form I (CCDC 1497347) exhibits a planar boronic acid dimer, while Form II (CCDC 1497346) adopts a twisted arrangement. These structural differences alter dissolution kinetics and catalytic activity in mechanochemical Suzuki reactions. Researchers should characterize polymorphs via PXRD and DSC before designing solid-state syntheses .

Q. What strategies mitigate protodeboronation during Pd-catalyzed cross-coupling with electron-deficient aryl halides?

  • Methodological Answer : Protodeboronation is minimized by:

  • Using sterically hindered bases (e.g., K₃PO₄) to reduce Brønsted acidity.
  • Adding Lewis acids (e.g., MgSO₄) to sequester water.
  • Employing microwave-assisted heating (e.g., 120 °C, 10 min) to shorten reaction times.
  • Substituting Pd(OAc)₂ with PdCl₂(dtbpf) for enhanced stability .

Q. How does the electronic environment of the naphthalene ring influence the boronic acid’s acidity and Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : Electron-donating groups (e.g., TBDMS-O-) at the 4-position of naphthalen-1-yl decrease boronic acid acidity (pKa ~8–9 vs. ~7 for unsubstituted analogs), slowing transmetallation. Computational studies (DFT) predict reduced electron density at boron, necessitating higher catalyst loadings (5 mol% Pd) or electron-deficient aryl partners (e.g., 4-CF₃-C₆H₄Br) for efficient coupling .

Key Research Considerations

  • Storage : Store at 2–8 °C under argon to prevent hydrolysis of the TBDMS group and boronic acid degradation .
  • Contradictions : While similar naphthalen-2-yl analogs (e.g., 6-TBDMS-O-naphthalen-2-yl boronic acid) show higher solubility, the 1-yl regioisomer exhibits superior crystallinity for structural studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.